molecular formula C12H10FN3S B185490 1-(4-Fluorophenyl)-3-pyridin-2-ylthiourea CAS No. 331-00-0

1-(4-Fluorophenyl)-3-pyridin-2-ylthiourea

Cat. No. B185490
CAS RN: 331-00-0
M. Wt: 247.29 g/mol
InChI Key: FUTSUOUAHSSQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-pyridin-2-ylthiourea is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as FPTU and has been studied extensively in recent years.

Mechanism Of Action

The mechanism of action of FPTU is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. FPTU has also been shown to induce apoptosis in cancer cells by activating caspases.

Biochemical And Physiological Effects

FPTU has been shown to have various biochemical and physiological effects. In cancer cells, FPTU induces apoptosis and inhibits cell proliferation. In neurons, FPTU protects against oxidative stress and inflammation. In infectious diseases, FPTU inhibits the growth of bacteria and viruses.

Advantages And Limitations For Lab Experiments

The advantages of using FPTU in lab experiments include its ability to inhibit the activity of various enzymes and induce apoptosis in cancer cells. However, the limitations of using FPTU include its low solubility in water and its potential toxicity.

Future Directions

There are many future directions for the study of FPTU. One direction is to investigate its potential applications in combination therapy with other drugs. Another direction is to study its mechanism of action in more detail. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacological properties are also important future directions.
Conclusion:
In conclusion, FPTU is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FPTU in various fields.

Synthesis Methods

The synthesis of FPTU involves the reaction of 4-fluoroaniline with 2-pyridyl isothiocyanate. The resulting product is then purified by recrystallization. The yield of the synthesis process is dependent on the reaction conditions and can range from 50-80%.

Scientific Research Applications

FPTU has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, FPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, FPTU has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, FPTU has been shown to inhibit the growth of bacteria and viruses.

properties

CAS RN

331-00-0

Product Name

1-(4-Fluorophenyl)-3-pyridin-2-ylthiourea

Molecular Formula

C12H10FN3S

Molecular Weight

247.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C12H10FN3S/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17)

InChI Key

FUTSUOUAHSSQGO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)N=C(NC2=CC=C(C=C2)F)S

SMILES

C1=CC=NC(=C1)NC(=S)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC2=CC=C(C=C2)F

Other CAS RN

331-00-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.